2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid
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Overview
Description
JP3000 is a chemical probe designed to target the nuclear retinoid X receptors, specifically RXRA, RXRB, and RXRG. These receptors play a crucial role in regulating gene expression in response to ligands such as 9-cis retinoic acid and other fatty acids. Due to their central role as universal heterodimer partners in nuclear receptor regulation, RXRs are widely distributed across various tissues and are linked to multiple pathologies, including metabolic and inflammatory diseases, cancer, and neurodegeneration .
Preparation Methods
The synthesis of JP3000 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Functional Groups: Functional groups such as trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the core structure with additional functional groups to achieve the desired chemical properties.
Chemical Reactions Analysis
JP3000 undergoes various chemical reactions, including:
Oxidation: JP3000 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on JP3000.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing or modifying functional groups on JP3000.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JP3000 has several scientific research applications, including:
Chemistry: JP3000 is used as a chemical probe to study the function and regulation of nuclear retinoid X receptors.
Biology: In biological research, JP3000 is used to investigate the role of RXRs in gene expression and cellular processes.
Medicine: JP3000 is explored for its potential therapeutic applications in treating diseases related to RXR dysfunction, such as metabolic disorders, inflammatory diseases, and cancer.
Industry: JP3000 may have applications in the development of new drugs and therapeutic agents targeting RXRs.
Mechanism of Action
JP3000 exerts its effects by binding to the ligand-binding domain of RXRA, RXRB, and RXRG. This binding induces conformational changes in the receptors, leading to the activation or repression of target genes. The molecular targets and pathways involved include the regulation of genes associated with metabolism, inflammation, and cell proliferation. JP3000 shows high selectivity and potency for RXRs, making it a valuable tool for studying these receptors’ functions .
Comparison with Similar Compounds
JP3000 is unique in its high selectivity and potency for RXRs compared to other similar compounds. Some similar compounds include:
JP3001: A negative control compound with similar structure but significantly lower potency.
9-cis Retinoic Acid: A natural ligand for RXRs with broader activity and less selectivity.
Bexarotene: A synthetic retinoid with activity on RXRs but different chemical structure and pharmacological profile.
JP3000’s uniqueness lies in its high selectivity for RXRs and its ability to serve as a precise chemical probe for studying RXR functions .
Properties
Molecular Formula |
C21H13F6NO3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[5-[3,5-bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H13F6NO3/c22-20(23,24)12-6-11(7-13(8-12)21(25,26)27)17-16(10-4-2-1-3-5-10)28-18(31-17)14-9-15(14)19(29)30/h1-8,14-15H,9H2,(H,29,30) |
InChI Key |
CRLZRGXSDBAEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC(=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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